molecular formula C14H24N2Na4O10+4 B11816771 Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid

Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid

Cat. No.: B11816771
M. Wt: 472.31 g/mol
InChI Key: BAOGCDPNNOBWQZ-UHFFFAOYSA-N
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Description

Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C10H12N2Na4O8. It is known for its chelating properties, which means it can form multiple bonds with a single metal ion. This compound is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include metal complexes, substituted derivatives, and hydrolyzed fragments of the original compound .

Scientific Research Applications

Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides a balance between binding strength and solubility. This makes it particularly useful in applications where both strong chelation and high solubility are required .

Properties

Molecular Formula

C14H24N2Na4O10+4

Molecular Weight

472.31 g/mol

IUPAC Name

tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H24N2O10.4Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1

InChI Key

BAOGCDPNNOBWQZ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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